![molecular formula C17H20N6O3 B2605002 3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396673-63-4](/img/structure/B2605002.png)
3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrimidodiazine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a diazine ring. It also has a cyclopentyl group, a dimethylisoxazole group, and an amino group attached to it. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be largely defined by the bicyclic pyrimidodiazine core. The presence of the cyclopentyl, dimethylisoxazole, and amino groups would also influence the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrimidodiazine core and the amino group, as well as the electron-withdrawing effect of the dimethylisoxazole group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the presence of functional groups, and the electronic properties of its atoms .Scientific Research Applications
Regioselective Amination of Condensed Pyrimidines
A study by Gulevskaya et al. (1994) demonstrated regioselective amination of condensed pyrimidines, specifically 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, which reacts with alkylamides to give 7-amino derivatives. This process, involving liquid ammonia and an oxidizing agent, showcases the chemical reactivity and potential for modification of pyrimidine derivatives for various scientific applications, including material science and organic synthesis (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Cyclization Reactions with Aryl-, Aroyl-, and Alkylcyanamides
Research by Shikhaliev et al. (2008) on cyclization of cyanamides with various compounds leading to diverse pyrimidine derivatives highlights the compound's utility in synthesizing novel heterocyclic structures. This work points to the importance of pyrimidine derivatives in creating pharmacologically relevant compounds and materials with unique chemical properties (Shikhaliev, Shestakov, Medvedeva, & Gusakova, 2008).
Supramolecular Assemblies Involving Pyrimidine Derivatives
Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality in creating novel crown-containing hydrogen-bonded supramolecular assemblies. This study illustrates the potential of pyrimidine derivatives in forming complex structures that could be of interest in nanotechnology and materials science (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Synthesis of Pyridine-Pyrimidines Catalyzed by Ionic Liquids
Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidine derivatives using a catalyst supported on functionalized nanosilica. This method emphasizes the role of pyrimidine derivatives in developing catalytic processes for the synthesis of complex organic molecules, potentially useful in drug development and material science (Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Antiviral Activity of Thiazolo[4,5-d]Pyrimidine Derivatives
A study by Revankar et al. (1998) on the synthesis and evaluation of thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivatives for antiviral activity against human cytomegalovirus (HCMV) demonstrates the biomedical relevance of pyrimidine derivatives. This research highlights the therapeutic potential of structurally related compounds in treating viral infections (Revankar, Ojwang, Mustain, Rando, De Clercq, Huffman, Drach, Sommadossi, & Lewis, 1998).
Future Directions
properties
IUPAC Name |
6-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-9-12(10(2)26-22-9)7-18-16-19-8-13-14(20-16)21-17(25)23(15(13)24)11-5-3-4-6-11/h8,11H,3-7H2,1-2H3,(H2,18,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMUNKGXJBGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.